molecular formula C7H9F3O3 B6242734 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 2378501-18-7

3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B6242734
CAS RN: 2378501-18-7
M. Wt: 198.1
InChI Key:
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Description

“3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2378501-18-7 . It has a molecular weight of 198.14 . The compound is stored at 4 degrees Celsius and is available in oil form .


Synthesis Analysis

Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid are reported starting from readily available 4-oxocyclobutane precursors . These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H9F3O3/c1-13-6(7(8,9)10)2-4(3-6)5(11)12/h4H,2-3H2,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 198.14 . The compound is stored at 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves the introduction of a methoxy group, a trifluoromethyl group, and a carboxylic acid group onto a cyclobutane ring. The synthesis will involve a series of reactions including halogenation, substitution, and oxidation.", "Starting Materials": [ "Cyclobutene", "Methanol", "Trifluoromethyl iodide", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Methanesulfonic acid", "Hydrogen peroxide" ], "Reaction": [ "1. Halogenation: Cyclobutene is reacted with trifluoromethyl iodide in the presence of sodium hydroxide to form 3-trifluoromethylcyclobutene.", "2. Substitution: 3-trifluoromethylcyclobutene is reacted with methanol in the presence of sodium bicarbonate to form 3-methoxy-3-trifluoromethylcyclobutene.", "3. Oxidation: 3-methoxy-3-trifluoromethylcyclobutene is oxidized with sodium hypochlorite in the presence of sodium chloride and sodium sulfate to form a mixture of diastereomers of 3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol.", "4. Carboxylation: The mixture of diastereomers of 3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol is reacted with methanesulfonic acid and hydrogen peroxide to form 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, mixture of diastereomers." ] }

CAS RN

2378501-18-7

Product Name

3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers

Molecular Formula

C7H9F3O3

Molecular Weight

198.1

Purity

95

Origin of Product

United States

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